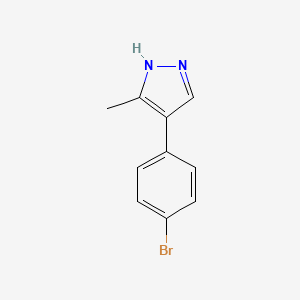

4-(4-Bromophenyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAHQHWOMTWBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653279 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857531-32-9 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-3-methyl-1H-pyrazole and Its Isomers for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class. Given the structural ambiguity in naming and the prevalence of isomeric forms in chemical databases and literature, this document will address the specified molecule while also providing detailed information on its closely related and more extensively studied isomers. This approach is intended to offer a broader, more practical context for researchers in drug development and medicinal chemistry.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activities. The incorporation of a bromophenyl moiety, as seen in this compound, introduces a site for further chemical modification through cross-coupling reactions and can enhance binding interactions with biological targets.

Isomeric Landscape: A Critical Consideration

A critical aspect for researchers working with substituted pyrazoles is the potential for isomerism. The user's topic, "this compound," specifies a particular arrangement of substituents. However, in practice and in chemical supplier databases, several isomers are more commonly encountered. Understanding the differences between these isomers is crucial for accurate experimental design and interpretation of results.

The primary isomers of bromophenyl-methyl-pyrazole include:

-

3-(4-Bromophenyl)-5-methyl-1H-pyrazole: This isomer is well-documented, with a registered CAS number and available experimental data.[6][7]

-

4-(4-Bromophenyl)-1-methyl-1H-pyrazole: This N-methylated isomer has distinct properties and synthetic routes.[8]

-

1-(4-Bromophenyl)-3-methyl-1H-pyrazole: In this isomer, the bromophenyl group is attached to a nitrogen atom of the pyrazole ring.[9]

This guide will focus on the available data for these isomers to provide a comprehensive understanding of this chemical space.

Physicochemical Properties

The physicochemical properties of these isomers are critical for their handling, formulation, and pharmacokinetic profiles. The following table summarizes the available data for the key isomers.

| Property | 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | 4-(4-Bromophenyl)-1-methyl-1H-pyrazole | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole |

| Molecular Formula | C₁₀H₉BrN₂[6] | C₁₀H₉BrN₂[8] | C₁₀H₉BrN₂[9] |

| Molecular Weight | 237.10 g/mol [6] | 237.10 g/mol [8] | 237.10 g/mol [9] |

| CAS Number | 145353-53-3[6] | 1191616-45-1[8] | 98946-73-7[9] |

| Appearance | White fluffy solid[6] | Not specified | Not specified |

| Melting Point | 150-156 °C[6] | Not specified | Not specified |

| Storage | 0-8°C[6] | Sealed in dry, room temperature[9] | Sealed in dry, room temperature[9] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] The specific substitution pattern of the final product is dictated by the regioselectivity of this cyclization reaction.

General Synthesis of Pyrazoles from Chalcones

A common and versatile method for synthesizing pyrazole derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives.[10][11] This approach offers a straightforward route to a wide range of substituted pyrazoles.

Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate acetophenone (e.g., 1-phenylethanone) and a substituted benzaldehyde (e.g., 4-bromobenzaldehyde) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) and filter the precipitated chalcone.

-

Wash the solid with water and recrystallize from a suitable solvent to obtain the pure chalcone.

-

-

Pyrazole Formation (Cyclocondensation):

-

Suspend the synthesized chalcone in a solvent like ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to the suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.[11]

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated pyrazole derivative by filtration, wash with water, and purify by recrystallization.

-

Causality in Experimental Choices: The use of a strong base in the Claisen-Schmidt condensation is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation with the aldehyde. The subsequent cyclocondensation with hydrazine is typically acid-catalyzed or performed under neutral conditions at elevated temperatures to favor the intramolecular reaction leading to the stable pyrazole ring.

Caption: Diverse biological activities of the pyrazole scaffold.

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyrazole and phenyl rings. The chemical shifts and coupling constants of the protons on the heterocyclic ring are particularly informative for distinguishing between isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretching in non-N-substituted pyrazoles and C=N and C=C stretching vibrations within the aromatic system.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns, including the isotopic signature of bromine, which aids in confirming the elemental composition.

Safety and Handling

Conclusion and Future Directions

This compound and its isomers represent a valuable class of compounds for drug discovery and development. Their versatile synthesis and wide range of biological activities make them attractive starting points for medicinal chemistry programs. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity for specific biological targets, as well as a more detailed investigation into their mechanisms of action and pharmacokinetic profiles. A clear and unambiguous identification of the specific isomer being studied is paramount for the advancement of this field.

References

-

PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PubChem. 1-(3-bromophenyl)-4-methyl-1H-pyrazole. [Link]

-

PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]

-

BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]

-

National Institutes of Health. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. Synthesis of pyrazole derivatives using chalcones. [Link]

-

Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

-

Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

-

National Institutes of Health. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. [Link]

-

Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

-

ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Taylor & Francis Online. New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. [Link]

-

Journal of Education and Scientific Studies. Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. [Link]

-

Conference Series. Synthesis and pharmacological evaluation of pyrazole derivatives. [Link]

-

ACS Publications. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

-

OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjoes.com [pjoes.com]

- 5. longdom.org [longdom.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 12. tandfonline.com [tandfonline.com]

- 13. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Bromophenyl)-3-methyl-1H-pyrazole structure and properties

An In-Depth Technical Guide to 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities. This document elucidates the structural features, physicochemical properties, and robust synthetic methodologies for this specific derivative. Furthermore, it explores its potential applications as a versatile synthetic intermediate and its role in the development of novel therapeutic agents and functional materials, grounded in authoritative scientific literature and established chemical principles.

Introduction to the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and bioactive molecules.[1] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, holds a preeminent position. The unique electronic and steric properties of the pyrazole core allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Marketed drugs incorporating this scaffold are used to treat a wide range of conditions, highlighting its therapeutic relevance.[2][3]

This compound is a specific derivative that combines three key structural features:

-

The 1H-Pyrazole Core: This provides the foundational heterocyclic structure, which can exist in different tautomeric forms. The presence of an N-H bond allows for hydrogen bond donation, while the second nitrogen atom acts as a hydrogen bond acceptor.

-

The 3-Methyl Group: This substituent can influence the compound's steric profile and metabolic stability.

-

The 4-(4-Bromophenyl) Group: This aromatic substituent is crucial for several reasons. It significantly impacts the molecule's lipophilicity and electronic properties. Critically, the bromine atom serves as a key functional handle for synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries.

This guide will focus on the properties and synthesis of this compound, treating it as a distinct chemical entity, while also referencing data from its closely related and well-documented tautomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, where applicable.

Physicochemical and Structural Characterization

Precise characterization is the bedrock of chemical research and drug development. The identity and properties of this compound are established through a combination of unique identifiers and empirical data.

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is critical for regulatory, research, and commercial purposes.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Descriptors Note: Data is presented for the closely related and well-documented tautomer, 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, where a specific entry for the title compound is not available.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 145353-53-3 (for tautomer) | [4][5] |

| Molecular Formula | C₁₀H₉BrN₂ | [4][5] |

| Molecular Weight | 237.10 g/mol | [4][5] |

| Canonical SMILES | CC1=C(C=NN1)C2=CC=C(C=C2)Br | [5] |

| InChIKey | WANDSSMDLLHHCJ-UHFFFAOYSA-N | [5] |

| PubChem CID | 1487504 (for tautomer) | [4][5] |

Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior.

Table 2: Physicochemical Data Note: Data corresponds to the 3-(4-bromophenyl)-5-methyl-1H-pyrazole tautomer.

| Property | Value | Source |

| Appearance | White fluffy solid | [4] |

| Melting Point | 150-156 °C | [4] |

| Solubility | 4.2 µg/mL (at pH 7.4) | [5] |

| Purity | ≥ 97% (HPLC) | [4] |

Synthesis and Mechanistic Insights

The construction of the pyrazole core is a well-established area of organic chemistry. The synthesis of this compound can be achieved through several reliable pathways, most commonly involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Approach: The Knorr Pyrazole Synthesis

The most classical and direct approach to the pyrazole core is the reaction between a β-dicarbonyl compound and a hydrazine derivative. For the target molecule, the key precursors would be (4-bromophenyl)hydrazine and a four-carbon dicarbonyl compound that installs the methyl group and directs the regiochemistry of the substitution pattern.

Caption: General synthetic workflow for pyrazole formation.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a common and reliable method for synthesizing substituted pyrazoles. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound via a condensation reaction.

Materials:

-

1-(4-Bromophenyl)ethan-1-one (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (or Acetic Acid as solvent)

-

Standard laboratory glassware and magnetic stirrer

-

TLC plates (silica gel 60 F254) for reaction monitoring

Step-by-Step Methodology:

-

Formation of the Enaminone Intermediate:

-

To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) in a suitable solvent like toluene, add DMF-DMA (1.2 eq).

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Causality: DMF-DMA acts as a formylating agent, reacting with the α-methyl ketone to form a β-enaminone. This intermediate is a masked 1,3-dicarbonyl equivalent, which is highly reactive and primed for cyclization. The high temperature drives the reaction to completion by removing the methanol byproduct.

-

-

Cyclocondensation with Hydrazine:

-

After cooling the reaction mixture to room temperature, the solvent is typically removed under reduced pressure.

-

The crude enaminone intermediate is redissolved in a protic solvent like ethanol or glacial acetic acid.

-

Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature or while cooling in an ice bath.

-

The mixture is then stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until TLC analysis indicates the consumption of the intermediate.

-

Causality: Hydrazine, being a potent binucleophile, attacks the carbonyl carbon first, followed by an intramolecular attack on the enamine carbon, leading to a cyclized intermediate. The acidic medium (if using acetic acid) or the protic nature of ethanol facilitates the subsequent dehydration and elimination of dimethylamine to yield the stable, aromatic pyrazole ring.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the solvent volume is reduced. The product often precipitates and can be collected by filtration.

-

Alternatively, the mixture is poured into ice-water, and the resulting solid is filtered, washed with cold water, and dried.

-

Causality: This step removes excess reagents and inorganic byproducts.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

-

-

Characterization:

-

The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

-

Applications and Biological Significance

The value of this compound lies not only in its intrinsic properties but also in its vast potential as a molecular scaffold for creating more complex and functional molecules.

A Versatile Intermediate in Chemical Synthesis

The bromophenyl moiety is a cornerstone of modern synthetic chemistry. The bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

N-Functionalization: The pyrazole N-H can be alkylated, acylated, or arylated to further expand the chemical space.

Caption: Synthetic utility of the core scaffold.

Potential in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities.[6]

-

Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes. This makes the title compound a valuable starting point for developing new anti-inflammatory drugs.[4]

-

Anticancer Activity: Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various pathways including protein kinases and cell cycle progression.[1][2]

-

Agrochemicals: The pyrazole core is present in many commercial herbicides and fungicides. Its ability to modulate biological activity makes it a promising scaffold for developing new crop protection agents.[4]

-

Other CNS and Antimicrobial Applications: The scaffold has been explored for a multitude of other therapeutic areas, demonstrating its broad utility.[7]

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Identification: Based on GHS classifications for similar brominated aryl pyrazoles, this compound should be considered harmful if swallowed, a skin irritant, and a cause of serious eye irritation/damage.[5][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is often at room temperature or refrigerated (0-8°C) for long-term stability.[4][9]

Conclusion and Future Outlook

This compound represents a highly valuable and versatile chemical entity. Its structure is primed for synthetic diversification, making it an ideal building block for creating large libraries of novel compounds. The proven track record of the pyrazole scaffold in medicine and agriculture provides a strong rationale for its continued exploration. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors, novel anti-inflammatory agents, and advanced agrochemicals with improved efficacy and safety profiles. The combination of a privileged heterocyclic core and a synthetically tractable functional group ensures that this compound will remain a subject of interest for researchers and drug development professionals for the foreseeable future.

References

-

PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(3-bromophenyl)-4-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Nature. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

-

PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

-

ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

-

Preprints.org. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pjoes.com [pjoes.com]

- 7. academicstrive.com [academicstrive.com]

- 8. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

4-(4-Bromophenyl)-3-methyl-1H-pyrazole molecular weight and formula

An In-Depth Technical Guide to 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and utility as a synthetic building block.[1] This document details the fundamental molecular and physicochemical properties of the title compound, outlines a robust synthetic methodology based on the classical Paal-Knorr synthesis, and discusses its potential applications for researchers in drug discovery and chemical development. While this specific isomer is not as widely documented as others, this guide synthesizes data from related compounds and established chemical principles to provide a reliable scientific profile.

Compound Identification and Structure

The nomenclature of bromophenyl-methyl-pyrazole isomers can be complex, and it is critical to distinguish between them. This guide focuses specifically on the this compound isomer.

-

Systematic IUPAC Name: this compound

-

Canonical SMILES: CC1=C(C=NN1)C2=CC=C(Br)C=C2

-

InChI Key: While a unique key for this specific isomer is not indexed in major databases, keys for related isomers are available.

It is important to note that several structural isomers exist, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3) and 1-(4-bromophenyl)-3-methyl-1H-pyrazole (CAS 98946-73-7), which may have different physical and biological properties.[1][4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Paal-Knorr synthesis methodologies. [5]

-

Reaction Setup: To a solution of 2-(4-bromobenzoyl)propanal (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

-

Purification (Self-Validation): Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure this compound. The purity should be confirmed by HPLC and NMR spectroscopy.

Spectroscopic Characterization

Structural confirmation is essential. The following are expected spectroscopic signatures for this compound.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the δ 7.4-7.8 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Pyrazole CH Proton: A singlet around δ 7.9-8.2 ppm for the C5-H of the pyrazole ring.

-

Methyl Protons: A singlet around δ 2.2-2.4 ppm for the C3-CH₃ group.

-

NH Proton: A broad singlet at high chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Expected signals for 8 distinct aromatic/heteroaromatic carbons and one aliphatic carbon for the methyl group. The carbon attached to bromine (C-Br) would appear around 120-125 ppm.

-

-

FT-IR (ATR):

-

A broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretch.

-

Peaks around 1500-1600 cm⁻¹ for C=C and C=N stretching of the aromatic and pyrazole rings.

-

A strong peak around 1000-1100 cm⁻¹ for the C-Br stretch.

-

-

Mass Spectrometry (EI or ESI):

-

A characteristic molecular ion (M⁺) peak showing an isotopic pattern typical for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). For C₁₀H₉BrN₂, the expected m/z would be ~236 and ~238.

-

Applications in Research and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. [6]Its derivatives are known to possess a broad spectrum of bioactivities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.

-

Anti-inflammatory Agents: The most famous pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. The structural features of this compound make it a candidate for investigation as a potential anti-inflammatory agent.

-

Anticancer Therapeutics: Many pyrazole derivatives have been developed as kinase inhibitors for cancer therapy. The bromophenyl moiety can serve as a key pharmacophoric element for binding to protein targets and can also be a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck). [7]* Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used in the development of herbicides and fungicides. [1]* Synthetic Intermediate: The bromine atom provides a reactive site for introducing further complexity, making this compound a valuable intermediate for building larger, more complex molecules for various scientific applications.

Caption: The central role of the pyrazole scaffold in chemical R&D.

Safety and Handling

While specific toxicology data for this isomer are not available, data from structurally related compounds such as 4-bromo-3-methyl-1H-pyrazole suggest the following precautions:

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [8]Some brominated aromatic compounds are also classified as harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Kumar, A., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of 4-(4-Bromophenyl)-3-methyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The substituted pyrazole, 4-(4-Bromophenyl)-3-methyl-1H-pyrazole, and its isomers represent a class of compounds with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the nuances of their IUPAC nomenclature, the critical concept of tautomerism, synthetic methodologies, and key characterization techniques. We will also delve into the pharmacological significance of this structural motif, offering insights for researchers, scientists, and drug development professionals.

Decoding the Isomers: Nomenclature and Tautomerism

The core structure, this compound, presents a fascinating case of isomerism, primarily driven by the tautomeric nature of the pyrazole ring. This phenomenon can lead to ambiguity in nomenclature if not properly understood.

Annular Tautomerism in Pyrazoles

The 1H-pyrazole ring contains two nitrogen atoms, one of which is protonated. This proton can readily migrate between the two nitrogen atoms, leading to two distinct but rapidly interconverting tautomers. This is a crucial concept to grasp as it impacts how these molecules are named and identified.[3]

For the parent structure , the two primary tautomers are:

-

This compound

-

4-(4-Bromophenyl)-5-methyl-1H-pyrazole [4]

It is important to note that while these are distinct structures, in solution they often exist in a dynamic equilibrium. Consequently, chemical databases like PubChem may list them as synonyms for the same compound.[4][5] For the purposes of unambiguous identification and registration, it is often preferable to synthesize N-substituted derivatives, which lock the pyrazole into a single tautomeric form.

Positional Isomers

Beyond tautomerism, positional isomers exist where the substituents are attached to different atoms of the pyrazole or phenyl rings. Some notable examples include:

-

3-(4-Bromophenyl)-5-methyl-1H-pyrazole : In this isomer, the bromophenyl group is at the 3-position and the methyl group is at the 5-position.[5][6] This compound also exhibits annular tautomerism with 5-(4-Bromophenyl)-3-methyl-1H-pyrazole .

-

1-(4-Bromophenyl)-3-methyl-1H-pyrazole : Here, the bromophenyl group is attached to one of the nitrogen atoms, thus preventing annular tautomerism.[7]

-

4-(4-Bromophenyl)-1-methyl-1H-pyrazole : The methyl group is on a nitrogen atom, fixing the tautomeric form.[8]

-

4-(3-Bromophenyl)-3-methyl-1H-pyrazole : The bromo substituent is at the meta position of the phenyl ring.[9]

Synthetic Strategies: Building the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established field, with the most common approach being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

General Synthesis of 4-Aryl-3-methyl-1H-pyrazoles

The synthesis of the this compound core typically involves the reaction of a β-ketoester with a hydrazine in the presence of a catalyst.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

-

1-(4-Bromophenyl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

To a solution of 1-(4-Bromophenyl)butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.[10]

Spectroscopic Characterization: Confirming the Structure

Unambiguous characterization of the synthesized isomers is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of pyrazole isomers.

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| This compound | ~2.3 (s, 3H, CH₃), ~7.5-7.8 (m, 5H, Ar-H & pyrazole-H), ~12.5 (br s, 1H, NH) | ~11 (CH₃), ~115-145 (Ar-C & pyrazole-C) |

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | ~2.3 (s, 3H, CH₃), ~6.3 (d, 1H, pyrazole-H), ~7.6-7.8 (m, 5H, Ar-H & pyrazole-H) | ~13 (CH₃), ~107-150 (Ar-C & pyrazole-C) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[11]

The position of the methyl signal and the coupling patterns of the pyrazole ring protons are particularly diagnostic. For instance, in the 1-substituted isomer, the pyrazole protons will appear as distinct doublets, whereas in the tautomeric mixture, the signals may be broadened.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For this compound (C₁₀H₉BrN₂), the expected molecular ion peaks would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Expected [M]⁺ : m/z 236

-

Expected [M+2]⁺ : m/z 238 (with approximately equal intensity to the M⁺ peak)

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present. A key feature for 1H-pyrazoles is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹.[12]

Pharmacological Significance and Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[13]

Potential Therapeutic Areas

Substituted pyrazoles, including the this compound framework, have been investigated for a variety of therapeutic applications:

-

Anti-inflammatory and Analgesic Agents : Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic properties.[2][6]

-

Anticancer Activity : The pyrazole ring is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[10][14]

-

Antimicrobial and Antifungal Agents : The structural features of pyrazoles make them promising candidates for the development of new antimicrobial and antifungal drugs.[1]

-

Agrochemicals : Beyond pharmaceuticals, these compounds are also used as intermediates in the synthesis of herbicides and fungicides.[6]

The presence of the 4-bromophenyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile and biological activity.

Conclusion

The isomeric landscape of this compound is a prime example of the complexities and opportunities in heterocyclic chemistry. A thorough understanding of tautomerism and IUPAC nomenclature is essential for the unambiguous identification and study of these compounds. The synthetic routes are well-established, and a combination of spectroscopic techniques allows for their definitive characterization. The broad pharmacological potential of the pyrazole scaffold, coupled with the modulatory effects of the bromophenyl substituent, makes this class of molecules a continued area of interest for drug discovery and development.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

4-(4-Bromophenyl)-1-methyl-1h-pyrazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. Retrieved January 23, 2026, from [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

-

Synthesis And Pharmacological Activity Of Substituted Pyrazoles. (1999). SciSpace. Retrieved January 23, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Springer. Retrieved January 23, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of Some New Pyrazoles. (2017). DergiPark. Retrieved January 23, 2026, from [Link]

-

4-bromo-3-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

(PDF) Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 23, 2026, from [Link]

-

Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). (2014). NIH. Retrieved January 23, 2026, from [Link]

-

ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). Molbase. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C10H9BrN2) [pubchemlite.lcsb.uni.lu]

- 5. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 8. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1369116-95-9|4-(3-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. academicstrive.com [academicstrive.com]

- 14. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil. This guide offers an in-depth exploration of the discovery and historical evolution of pyrazole synthesis, providing a technical framework for understanding and applying these seminal reactions in contemporary research.

A Historical Perspective: From Knorr's Discovery to Modern Innovations

The journey into the world of pyrazole synthesis began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] His eponymous reaction, the condensation of 1,3-dicarbonyl compounds with hydrazines, laid the foundation for pyrazole chemistry and remains a widely practiced method to this day.[2][3] Shortly after, in 1898, Hans von Pechmann introduced another fundamental approach involving the 1,3-dipolar cycloaddition of diazomethane with acetylene, further expanding the synthetic chemist's toolkit. These early discoveries opened the floodgates for the development of a diverse range of synthetic strategies, each with its own unique advantages and applications.

Over the decades, the field has witnessed significant advancements, moving from classical condensation reactions to more sophisticated and efficient methodologies. The advent of multicomponent reactions (MCRs) has revolutionized pyrazole synthesis by enabling the construction of complex molecular architectures in a single, atom-economical step.[4][5] Similarly, modern variations of cycloaddition reactions and novel catalytic systems continue to push the boundaries of what is possible, offering greater control over regioselectivity and substrate scope.[1][6]

Core Synthetic Strategies: A Technical Deep Dive

This section will delve into the mechanistic underpinnings and practical applications of the most pivotal pyrazole synthesis methods. Each methodology will be accompanied by a detailed experimental protocol and a discussion of its inherent strengths and limitations.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis is arguably the most fundamental and widely recognized method for constructing the pyrazole ring. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Mechanism and Regioselectivity:

The reaction proceeds through a series of well-defined steps. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation between the remaining nitrogen and the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric pyrazoles.[7] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions, such as the solvent and catalyst employed.[8] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[8]

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

This protocol provides a classic example of the Knorr synthesis.[9][10][11]

-

Materials: Acetylacetone, Hydrazine sulfate, Sodium hydroxide, Water, Ether, Anhydrous potassium carbonate.

-

Procedure:

-

In a flask equipped with a stirrer, dissolve hydrazine sulfate in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, ensuring the temperature remains low.

-

To this cold solution, add acetylacetone dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for a set period.

-

Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with ether.

-

Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[9]

-

Remove the ether by distillation, and the crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization.

-

Advantages and Limitations:

| Advantages | Limitations |

| High yields for simple pyrazoles. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[7] |

| Readily available starting materials. | The reaction with hydrazine hydrate can be vigorous.[9] |

| Generally straightforward procedure. | Limited functional group tolerance in some cases. |

Knorr Pyrazole Synthesis Workflow

Caption: Workflow for the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and highly effective route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazine derivatives.[12][13]

Mechanism:

This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. Subsequent intramolecular cyclization and oxidation (often in situ) lead to the aromatic pyrazole. The use of substituted hydrazines allows for the introduction of a substituent at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone

This protocol outlines the synthesis of a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.[14]

-

Materials: Chalcone derivative, Phenylhydrazine, Ethanol.

-

Procedure:

-

Dissolve the chalcone in ethanol in a round-bottom flask.

-

Add phenylhydrazine dropwise to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline.[14]

-

Advantages and Limitations:

| Advantages | Limitations |

| Wide availability of chalcone precursors. | The reaction may stop at the pyrazoline stage, requiring a separate oxidation step. |

| Good for the synthesis of 3,5-diarylpyrazoles. | Regioselectivity can be an issue with certain substrates. |

| Generally good yields. |

Synthesis from α,β-Unsaturated Carbonyls

Caption: Reaction pathway for pyrazole synthesis from α,β-unsaturated carbonyls.

Multicomponent Reactions (MCRs): A Modern Approach to Complexity

Multicomponent reactions have emerged as a powerful strategy for the efficient synthesis of complex molecules, including pyrazoles.[5][15] These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants.[4]

Mechanism and Variations:

Numerous MCRs for pyrazole synthesis have been developed, often involving the in-situ formation of key intermediates. A common strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[6] The reaction can proceed through a Knoevenagel condensation of the aldehyde and the dicarbonyl compound, followed by a Michael addition of the hydrazine and subsequent cyclization. Another variation involves the three-component reaction of malononitrile, an aldehyde, and a hydrazine.[1]

Experimental Protocol: Four-Component Synthesis of Pyranopyrazoles

This protocol exemplifies a one-pot, four-component synthesis.[2]

-

Materials: Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile, Catalyst (e.g., Co3O4-SiO2-NH2 nanocomposites).[2]

-

Procedure:

-

In a reaction vessel, combine ethyl acetoacetate, hydrazine hydrate, the desired aldehyde, and malononitrile.

-

Add the catalyst to the mixture.

-

Stir the reaction mixture at a specified temperature for a designated time.

-

Monitor the reaction by TLC.

-

After completion, the product can often be isolated by simple filtration and purified by recrystallization.

-

Advantages and Limitations:

| Advantages | Limitations |

| High atom economy and efficiency. | Reaction optimization can be complex. |

| Access to complex and diverse molecular scaffolds.[4] | Potential for side reactions. |

| Often environmentally friendly (e.g., solvent-free conditions).[5] | The mechanism can sometimes be difficult to elucidate. |

Multicomponent Pyrazole Synthesis Logic

Caption: Conceptual diagram of a three-component pyrazole synthesis.

1,3-Dipolar Cycloaddition: A Versatile Ring-Forming Strategy

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles.[16] This reaction involves the concerted or stepwise addition of a 1,3-dipole to a dipolarophile.

Mechanism and Key Reactants:

In the context of pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (e.g., diazomethane or ethyl diazoacetate) or nitrile imines. The dipolarophiles are typically alkynes or alkenes.[16] The reaction of a diazo compound with an alkyne leads directly to the pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, a concept well-explained by frontier molecular orbital (FMO) theory.[16]

A modern and convenient approach involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes to afford pyrazoles.[1][17]

Experimental Protocol: Synthesis of a Pyrazole from a Tosylhydrazone and an Alkyne

This protocol describes a regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[17]

-

Materials: N-alkylated tosylhydrazone, Terminal alkyne, Base (e.g., potassium tert-butoxide), Solvent (e.g., DMSO).

-

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve the terminal alkyne in the solvent.

-

Add the base and stir the mixture for a short period.

-

Add the N-alkylated tosylhydrazone to the reaction mixture.

-

Heat the reaction to the desired temperature and monitor its progress.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

-

Advantages and Limitations:

| Advantages | Limitations |

| High regioselectivity in many cases.[17] | Diazo compounds can be hazardous and require careful handling. |

| Mild reaction conditions are often possible. | The synthesis of substituted diazo compounds can be challenging. |

| Good functional group tolerance.[1] |

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 12. ijirt.org [ijirt.org]

- 13. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. mdpi.com [mdpi.com]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a "privileged scaffold."[2][3] This means the pyrazole core is found in a remarkable number of clinically approved drugs across a wide array of therapeutic areas.[4][5] The versatility of the pyrazole ring allows for substitution at various positions, enabling medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.[6][7] This guide provides a detailed exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, the experimental methodologies used to validate their activity, and the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: Anticancer Activity of Pyrazole Derivatives

The application of pyrazole derivatives in oncology is one of the most extensively researched areas.[3][6] These compounds have been shown to interact with a multitude of targets crucial for cancer cell proliferation, survival, and metastasis.[7][8]

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold serves as an excellent bioisostere for other aromatic systems, fitting into the ATP-binding pocket of various kinases and disrupting their function.[2]

For example, Zanubrutinib (Brukinsa®) is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1] Its pyrazole-pyrimidine core is crucial for its high-affinity binding.[1] Similarly, many pyrazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), all of which are validated targets in cancer therapy.[8]

Caption: Simplified pathway of kinase inhibition by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of anticancer pyrazole derivatives.[6][9] Key findings demonstrate that:

-

Substituents at N1: Large, bulky groups on the N1 nitrogen of the pyrazole ring often enhance binding affinity within the hydrophobic pockets of kinase active sites.

-

Substituents at C3 and C5: These positions are critical for establishing hydrogen bonds and other key interactions with amino acid residues in the target protein. For instance, an amide group at C3 can interact with the hinge region of many kinases.[2]

-

Substituents at C4: Modification at the C4 position can be used to improve physicochemical properties like solubility and metabolic stability without compromising potency.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a reliable indicator of cell viability and, consequently, the cytotoxic potential of a compound.

Causality: The principle relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A potent anticancer agent will reduce the number of viable cells, thus decreasing the amount of formazan produced.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The efficacy of novel pyrazole derivatives is often compared against established anticancer agents. The following table summarizes hypothetical IC₅₀ values for representative compounds against different cancer cell lines.

| Compound | Target | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| Compound PZ-1 | EGFR | 2.5 | 5.1 | 7.8 |

| Compound PZ-2 | Tubulin | 0.8 | 1.2 | 0.9 |

| Doxorubicin | Topo II | 0.5 | 0.7 | 0.6 |

Part 2: Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with the most prominent example being Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor.[5][11] Inflammation is a complex biological response, and pyrazoles can modulate it through various mechanisms.[12]

Core Mechanism of Action: COX-2 Inhibition

The primary mechanism for many anti-inflammatory pyrazoles is the selective inhibition of COX-2.[11] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.

Causality: Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The structure of pyrazole derivatives like Celecoxib allows them to fit into a side pocket present in the active site of the COX-2 enzyme but not in COX-1, conferring their selectivity. This selective binding blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation without disrupting the protective functions of COX-1.

Caption: Workflow for a typical in vitro COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay quantifies a compound's ability to inhibit the enzymatic activity of purified COX-2.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD).

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the pyrazole test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding the arachidonic acid substrate to each well.

-

Detection: The reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity is measured by monitoring the oxidation of the chromogenic substrate, which results in a color change.

-

Absorbance Reading: Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for several minutes.

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve. The percent inhibition is calculated by comparing the rate of the inhibitor-treated wells to the rate of the vehicle control wells. An IC₅₀ value is then determined.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals, and pyrazole derivatives have emerged as promising candidates.[4][13] Their mechanism of action can vary, often involving the inhibition of essential microbial enzymes or disruption of cell wall integrity.[13]

Core Mechanisms and SAR

Against bacteria, pyrazole derivatives have been shown to inhibit enzymes involved in DNA synthesis (like DNA gyrase) or cell wall formation.[13] For fungi, they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

SAR insights suggest that lipophilicity plays a key role in antimicrobial activity, as the compound must be able to penetrate the microbial cell wall or membrane.[4] The presence of halogen atoms (e.g., chlorine, fluorine) on phenyl rings attached to the pyrazole core often enhances activity.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Causality: This protocol directly measures the bacteriostatic or fungistatic activity of a compound. By exposing a standardized inoculum of a microorganism to serial dilutions of the pyrazole derivative, we can pinpoint the precise concentration at which growth is inhibited. This is a fundamental and self-validating system for quantifying antimicrobial potency.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Part 4: Neuroprotective and Neurological Activity

Pyrazole derivatives also exhibit significant potential in treating neurological disorders. Their activities range from anticonvulsant and antidepressant effects to neuroprotection in diseases like Alzheimer's.[14][15]

Core Mechanism of Action: Enzyme Inhibition in the CNS

A key target for pyrazole derivatives in the context of neurodegenerative diseases is the enzyme acetylcholinesterase (AChE) .[16] In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. AChE is the enzyme that degrades acetylcholine in the synaptic cleft.

Causality: By inhibiting AChE, pyrazole derivatives increase the concentration and duration of action of acetylcholine in the synapse, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[16][17] This mechanism is the basis for several currently approved drugs for the condition.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's method is a simple, rapid, and reliable spectrophotometric assay to measure AChE activity and screen for inhibitors.[17]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[17][18]

-

Compound Incubation: In a 96-well plate, add the buffer, DTNB, the AChE enzyme solution, and the pyrazole test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[19]

-

Reaction Initiation: Start the reaction by adding the substrate, ATCI, to all wells.[20]

-

Colorimetric Reaction: The AChE enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[17]

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[20]

-

Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.[19]

Conclusion

The pyrazole scaffold is undeniably a privileged structure in medicinal chemistry, demonstrating a vast and potent range of biological activities.[3][21] Its derivatives form the basis of numerous FDA-approved drugs and continue to be a fertile ground for the development of new therapeutic agents against cancer, inflammation, microbial infections, and neurological disorders.[1][2] The key to their success lies in the scaffold's chemical tractability, which allows for the rational design of molecules with high affinity and selectivity for specific biological targets. The experimental protocols detailed herein represent the standard, validated methodologies that are essential for researchers and drug development professionals to accurately characterize the biological activity of novel pyrazole derivatives and advance them through the discovery pipeline.

References

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL

- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL

- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC URL

- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL

- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL

- Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: PubMed URL

- Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL

- Title: Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents Source: Taylor & Francis URL

- Title: Acetylcholinesterase Inhibition Assay (Tick or Eel)

- Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: PMC - PubMed Central URL

- Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed URL

- Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: NIH URL

- Title: Pyrazole as an anti-inflammatory scaffold Source: International journal of health sciences URL

- Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: Nature URL

- Title: Acetylcholinesterase Inhibitor Screening Kit (MAK324)

- Title: In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica Source: Journal of Applied Pharmaceutical Science URL

- Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL

- Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL

- Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL

- Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL

- Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL

- Title: Application Notes: Protocol for Measuring Acetylcholinesterase (AChE)

- Title: Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.

Sources